![molecular formula C14H13BrO B14469554 2-[1-(4-Bromophenyl)ethyl]phenol CAS No. 65699-85-6](/img/structure/B14469554.png)
2-[1-(4-Bromophenyl)ethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4-Bromophenyl)ethyl]phenol is an organic compound with a phenol group attached to a benzene ring, which is further substituted with a bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Bromophenyl)ethyl]phenol can be achieved through several methods. One common approach is the nucleophilic aromatic substitution reaction, where a bromophenyl group is introduced to the phenol ring under specific conditions . Another method involves the Friedel-Crafts acylation followed by a reduction step to introduce the ethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(4-Bromophenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as bromination and nitration
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as bromine water and nitric acid are used for bromination and nitration, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Phenyl derivatives
Substitution: Brominated and nitrated phenol derivatives
Applications De Recherche Scientifique
2-[1-(4-Bromophenyl)ethyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-[1-(4-Bromophenyl)ethyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function. The bromophenyl group can influence the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromophenyl)ethanol: Similar structure but with an alcohol group instead of a phenol group.
4-Bromophenethyl alcohol: Another related compound with a different functional group arrangement.
Uniqueness
2-[1-(4-Bromophenyl)ethyl]phenol is unique due to its specific substitution pattern and the presence of both phenol and bromophenyl groups, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
65699-85-6 |
|---|---|
Formule moléculaire |
C14H13BrO |
Poids moléculaire |
277.16 g/mol |
Nom IUPAC |
2-[1-(4-bromophenyl)ethyl]phenol |
InChI |
InChI=1S/C14H13BrO/c1-10(11-6-8-12(15)9-7-11)13-4-2-3-5-14(13)16/h2-10,16H,1H3 |
Clé InChI |
ONEXMVPNOFTFCI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)Br)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


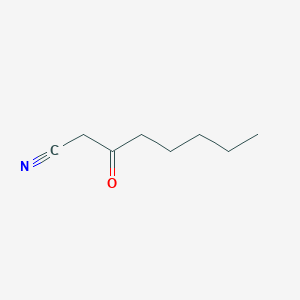
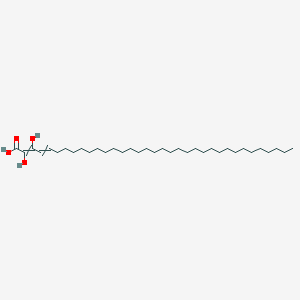
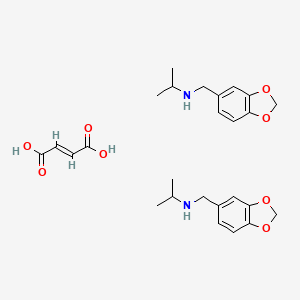
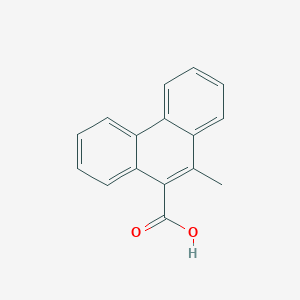
![2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol](/img/structure/B14469511.png)
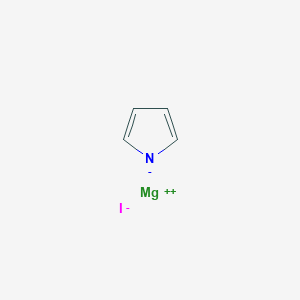
![2-[(Azidocarbonyl)amino]benzoyl azide](/img/structure/B14469523.png)
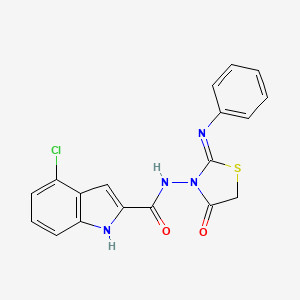
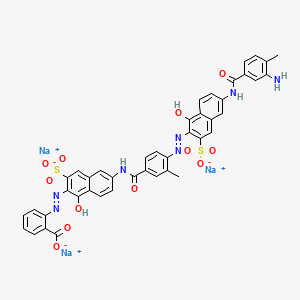
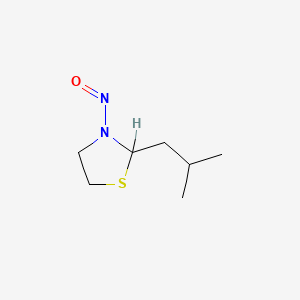
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)
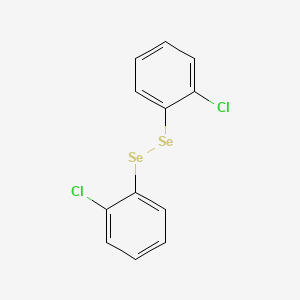
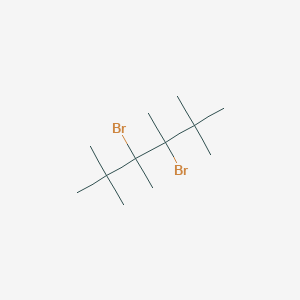
![3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde](/img/structure/B14469562.png)
